1-[4-(Dimethylamino)phenyl]-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone
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Overview
Description
1-[4-(Dimethylamino)phenyl]-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone is a chemical compound with the molecular formula C14H22BNO3. It is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound is a boronic ester derivative, which makes it a valuable intermediate in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Dimethylamino)phenyl]-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone typically involves the reaction of 4-(dimethylamino)benzaldehyde with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield of the reaction. The use of high-throughput screening methods can also help in identifying the best catalysts and reaction conditions for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Dimethylamino)phenyl]-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling Reactions: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation Reactions: The compound can be oxidized to form the corresponding boronic acid derivative.
Substitution Reactions: The dimethylamino group can undergo substitution reactions with electrophiles to form various substituted derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Electrophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.
Boronic Acids: Formed through oxidation reactions.
Substituted Amines: Formed through substitution reactions.
Scientific Research Applications
1-[4-(Dimethylamino)phenyl]-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone has a wide range of applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceutical compounds, particularly in the synthesis of potential drug candidates.
Material Science: Utilized in the preparation of advanced materials, such as polymers and nanomaterials.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 1-[4-(Dimethylamino)phenyl]-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds. The palladium catalyst facilitates the oxidative addition of the halide to the palladium center, followed by transmetalation with the boronic ester and reductive elimination to form the desired biaryl product .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the dimethylamino group.
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: Similar boronic ester structure but with different substituents on the phenyl ring.
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure with a different substitution pattern on the phenyl ring.
Uniqueness
1-[4-(Dimethylamino)phenyl]-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone is unique due to the presence of both the dimethylamino group and the boronic ester moiety. This combination allows for versatile reactivity in various chemical transformations, making it a valuable compound in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
1-[4-(dimethylamino)phenyl]-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO3/c1-15(2)16(3,4)21-17(20-15)11-14(19)12-7-9-13(10-8-12)18(5)6/h7-10H,11H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OONHCISOUMSHJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC(=O)C2=CC=C(C=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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